![molecular formula C16H24N2OSi B12056062 N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide CAS No. 548775-58-2](/img/structure/B12056062.png)
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
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Overview
Description
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a chemical compound with the molecular formula C16H24N2OSi and a molecular weight of 288.46 g/mol This compound is part of the indole family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide typically involves the reaction of indole derivatives with diethylamine and trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Chemical Reactions Analysis
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that indole-2-carboxamides, including derivatives like N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide, exhibit antiviral properties against neurotropic alphaviruses. A study reported that modifications to the indole structure significantly enhanced the potency of these compounds against viruses such as the Western equine encephalitis virus (WEEV). The findings indicated that certain structural changes could improve drug exposure in the brain, suggesting potential for treating central nervous system infections .
Cannabinoid Receptor Modulation
Another significant application of this compound lies in its interaction with cannabinoid receptors. Indole derivatives have been investigated for their ability to act as allosteric modulators at the CB1 receptor. A series of studies revealed that modifications to the indole structure could enhance binding affinity and selectivity for these receptors, which are crucial in various physiological processes including pain modulation and appetite regulation .
Table 1: Structure-Activity Relationship of Indole Derivatives at CB1 Receptor
Compound ID | Structure Modification | Binding Affinity (nM) | Activity Type |
---|---|---|---|
1 | Parent Compound | 200 | Neutral Modulator |
2 | Added Methyl Group | 79 | Negative Modulator |
3 | Diethylamino Group | 50 | Positive Modulator |
Synthetic Utility in Organic Chemistry
The compound has also been utilized in synthetic organic chemistry as a precursor for various transformations. Its trimethylsilyl group allows for unique reactivity patterns, facilitating reactions such as Friedel-Crafts alkylation under mild conditions. This versatility makes it a valuable building block for synthesizing complex organic molecules .
Case Study 1: Antiviral Efficacy
In a study investigating novel indole-2-carboxamide inhibitors, this compound was identified as a promising candidate due to its ability to inhibit viral replication in cell culture models. The structural modifications made during this study led to compounds with significantly improved pharmacokinetic profiles, making them suitable for further development into therapeutic agents .
Case Study 2: Cannabinoid Research
A comprehensive investigation into the binding properties of indole derivatives at the cannabinoid receptors highlighted this compound's potential as a selective modulator. The study provided insights into how specific structural features influence receptor interaction and activity, paving the way for new therapeutic strategies targeting cannabinoid systems .
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide moiety in the compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide can be compared with other indole derivatives, such as:
- N-Methylindole-3-carboxamide
- N,N-Diethylindole-2-carboxamide
- N,N-Dimethylindole-1-carboxamide These compounds share similar structural features but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activities .
Biological Activity
N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide is a compound that belongs to the indole-2-carboxamide class, which has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor modulation and anticancer properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Structure-Activity Relationship (SAR)
The SAR studies of indole-2-carboxamides reveal critical insights into how structural modifications influence biological activity. The presence of the indole ring is essential for maintaining high binding affinity to the cannabinoid CB1 receptor, while the C3 substituents significantly impact allosteric modulation . For instance, substituents at the C3 position can enhance or diminish the compound's efficacy as an allosteric modulator, indicating a hydrophobic pocket's role in binding interactions .
This compound acts primarily as an allosteric modulator of the CB1 receptor. This receptor is involved in various physiological processes and is a target for therapeutic interventions in conditions such as pain, anxiety, and obesity. The compound enhances the binding affinity of orthosteric agonists while also modulating downstream signaling pathways such as ERK1/2 activation and inhibiting G_i coupling activity .
Antiproliferative Activity
Recent studies have demonstrated that indole-2-carboxamides exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds derived from this scaffold have shown strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. The most potent derivatives had GI50 values ranging from 0.95 µM to 1.50 µM .
Case Studies
- Neurotropic Alphavirus Inhibition : A series of indole-2-carboxamides were evaluated for their ability to inhibit neurotropic alphaviruses such as western equine encephalitis virus (WEEV). One compound demonstrated a ten-fold improvement in potency compared to earlier leads, showcasing its potential as a therapeutic agent against viral infections .
- Apoptotic Induction : In vitro assays indicated that several indole derivatives induced apoptosis through pathways involving caspases and other apoptotic markers. This suggests that these compounds could be explored further for their anticancer properties .
Table 1: Biological Activity Summary of this compound Derivatives
Compound ID | Biological Target | Activity Type | IC50/EC50 (µM) | Notes |
---|---|---|---|---|
5i | CDK2 | Inhibition | 0.95 | Strong antiproliferative activity |
5j | EGFR | Inhibition | 1.50 | Induces apoptosis |
Lead | WEEV | Viral replication | 10-fold increase | Significant improvement over previous lead |
Properties
CAS No. |
548775-58-2 |
---|---|
Molecular Formula |
C16H24N2OSi |
Molecular Weight |
288.46 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilylindole-1-carboxamide |
InChI |
InChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3 |
InChI Key |
FVRCYZLAJZNZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Origin of Product |
United States |
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